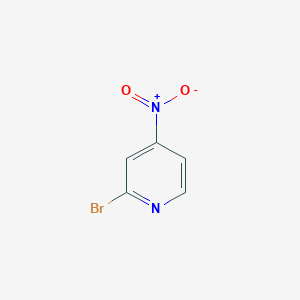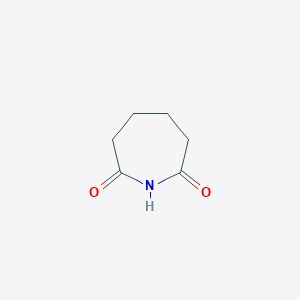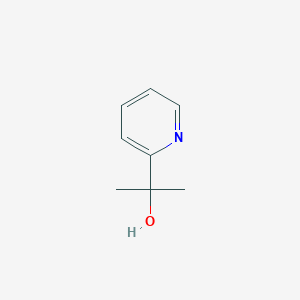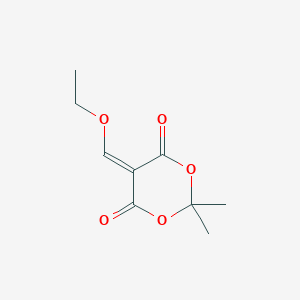
5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Overview
Description
5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione: is an organic compound with a unique structure that includes a dioxane ring substituted with ethoxymethylene and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the reaction of dimedone (5,5-dimethyl-1,3-cyclohexanedione) with ethyl formate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate enolate, which then reacts with ethyl formate to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethoxymethylene group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ethoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted dioxane derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of heterocyclic compounds. It serves as a precursor for the synthesis of various biologically active molecules .
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and receptor modulators. They are also explored for their antimicrobial and anticancer properties .
Medicine: The compound and its derivatives are investigated for their therapeutic potential in treating diseases such as cancer and bacterial infections. Their ability to modulate biological pathways makes them promising candidates for drug development .
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties .
Mechanism of Action
The mechanism of action of 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxymethylene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
- 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
- 5-(Propoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
- 5-(Butoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Comparison: Compared to its analogs, 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione exhibits unique reactivity due to the ethoxy group. This makes it more suitable for certain synthetic applications and biological interactions. Its derivatives also show distinct pharmacological profiles, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
5-(ethoxymethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O5/c1-4-12-5-6-7(10)13-9(2,3)14-8(6)11/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWNGTZFEHJVFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C1C(=O)OC(OC1=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415826 | |
| Record name | 5-(ethoxymethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15568-86-2 | |
| Record name | 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15568-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(ethoxymethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione utilized in the synthesis of ellipticine analogs?
A1: In this research, this compound acts as a crucial building block in constructing the tetracyclic ring system found in ellipticine analogs. The researchers reacted it with specifically substituted 2-aminocarbazoles and 7-amino-5H-pyrido[4,3-b]indoles. This reaction leads to the formation of an intermediate compound. Upon heating, this intermediate undergoes a thermal cyclization reaction coupled with decarboxylation. This process ultimately forms the desired tetracyclic fused-4-quinolone systems, which are key structural features of the targeted ellipticine analogs [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







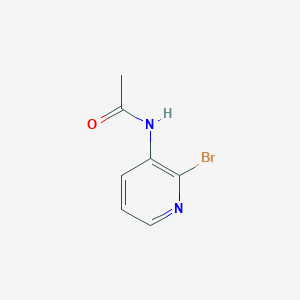

![5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B184001.png)

